CID 78065033
Description
Historical Context and Discovery of CID 78065033
The discovery of this compound, or Ki26894, is rooted in the broader effort to develop small molecule inhibitors of protein kinases, which are key regulators of cellular processes and prominent drug targets. The TGF-β signaling pathway, in particular, has been a focus of intense research due to its dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced cancers. biomolther.orgbohrium.comnih.gov This paradoxical role spurred the search for compounds that could selectively block this pathway to potentially halt cancer progression.
While the specific details of the initial synthesis and screening that led to the identification of Ki26894 are not extensively detailed in publicly available literature, its characterization as a potent and selective TβR-I kinase inhibitor marked a significant step in the development of research tools to probe the TGF-β pathway. bohrium.comnih.gov
Significance of this compound in Contemporary Chemical Biology
The significance of this compound in chemical biology lies in its ability to selectively target and inhibit the TβR-I kinase. This selectivity allows researchers to dissect the specific roles of the TGF-β signaling cascade in various biological and pathological processes.
The TGF-β signaling pathway is initiated when a TGF-β ligand binds to the type II receptor, which then recruits and phosphorylates the type I receptor. ijbs.com The activated TβR-I, in turn, phosphorylates downstream signaling molecules called Smad proteins (specifically Smad2 and Smad3). nih.gov These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. ijbs.com
This compound exerts its effect by blocking the kinase activity of TβR-I, thereby preventing the phosphorylation of Smad2 and halting the entire downstream signaling cascade. nih.govnih.gov This precise molecular intervention has made this compound an invaluable tool for studying the multifaceted roles of TGF-β signaling.
Initial research also pointed towards a potential interaction with the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses. nih.govnih.gov However, the predominant and well-documented activity of this compound remains its inhibition of the TβR-I kinase. Further research is needed to fully elucidate any potential crosstalk or off-target effects on the Keap1-Nrf2 pathway.
Overview of Research Trajectories for this compound
The discovery of this compound's potent inhibitory effect on the TGF-β pathway has opened up several promising avenues of research, primarily focused on oncology.
Table 1: Investigated Effects of this compound (Ki26894) in Cancer Research
| Research Area | Observed Effect | References |
|---|---|---|
| Cancer Cell Motility | Decreased motility of breast cancer cells | nih.govnih.gov |
| Cancer Cell Invasion | Reduced invasion of breast cancer cells | nih.govnih.gov |
| Bone Metastasis | Inhibition of bone metastasis in animal models | nih.govnih.gov |
| Gene Expression | Suppression of TGF-β induced pro-metastatic genes | nih.gov |
Future Directions: The promising preclinical results have positioned this compound and other TβR-I inhibitors as potential therapeutic agents for advanced cancers. biomolther.orgbohrium.com Future research is likely to focus on further preclinical and potentially clinical evaluation of its efficacy and safety. Additionally, exploring its potential in other diseases where the TGF-β pathway is dysregulated, such as fibrotic diseases, could be a fruitful area of investigation. The potential interaction with other signaling pathways, including the Keap1-Nrf2 system, also warrants further exploration to fully understand its complete biological profile.
Structure
2D Structure
Properties
Molecular Formula |
C3H4OSi |
|---|---|
Molecular Weight |
84.15 g/mol |
InChI |
InChI=1S/C3H4OSi/c1-2-4-5-3-1/h1,3H,2H2 |
InChI Key |
AKZOHRHFTHMJDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C[Si]O1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cid 78065033
Advanced Synthetic Pathways for CID 78065033
The synthesis of the complex tetracyclic core of this compound, the benzo nih.govgoogle.comfuro[3,2-b]indole ring system, represents a significant chemical challenge. The construction of this scaffold is a key focus of the synthetic route. While the exact, step-by-step synthesis of this compound is detailed within patent literature, specifically US-20140221379-A1, the general strategies involve multi-step sequences that culminate in the formation of this intricate heterocyclic system.
One plausible approach to the benzo nih.govgoogle.comfuro[3,2-b]indole core involves a Fischer indolization reaction. This classic method for indole (B1671886) synthesis could be adapted to form the indole portion of the molecule from a suitably substituted benzofuran (B130515) precursor. The starting materials would likely be a substituted benzofuranone and an appropriately functionalized arylhydrazine.
Alternatively, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, could be employed to construct the central C-N bond of the indole ring. This would involve the coupling of a halogenated benzofuran with a substituted aniline (B41778) derivative under palladium catalysis.
Strategies for the Generation of this compound Analogs and Derivatives
The exploration of the structure-activity relationship (SAR) of this compound necessitates the synthesis of a diverse range of analogs and derivatives. These efforts are guided by the need to understand how modifications to different parts of the molecule affect its biological activity, selectivity, and pharmacokinetic properties.
Table 1: Potential Sites for Derivatization of this compound
| Molecular Region | Potential Modifications | Rationale for Modification |
| Benzo nih.govgoogle.comfuro[3,2-b]indole Core | - Variation of substituents on the aromatic rings (e.g., chloro, methoxy (B1213986) groups).- Replacement of the benzofuran or indole with other heterocyclic systems. | To probe the importance of electronic and steric effects on the core structure for biological target interaction. |
| Cyclopropane (B1198618) Linker | - Alteration of the stereochemistry.- Introduction of substituents on the cyclopropane ring.- Replacement with other small, constrained linkers. | To investigate the role of the rigid cyclopropane in orienting the key functional groups. |
| Isopropylsulfonamide Group | - Variation of the alkyl group on the sulfonyl moiety.- Replacement of the sulfonamide with other hydrogen bond donors/acceptors (e.g., amides, carboxylic acids). | To optimize interactions with the biological target and modulate physicochemical properties like solubility. |
Strategies for generating these analogs often involve modifying the synthetic pathway at key junctures. For instance, by using different substituted benzofuranones or arylhydrazines in the initial steps, a variety of core structures can be accessed. Similarly, a library of analogs can be created by coupling the synthesized benzo nih.govgoogle.comfuro[3,2-b]indole intermediate with a range of different sulfonamide-containing cyclopropane derivatives.
Chemical Modifications for Targeted Research Applications of this compound
To facilitate its use as a tool in chemical biology and drug discovery research, this compound can be chemically modified to incorporate various functional groups. These modifications can enable a range of applications, from target identification and validation to imaging and diagnostic assays.
Table 2: Chemical Modifications of this compound for Research Applications
| Modification | Purpose | Example Functional Group |
| Affinity-based Probes | To identify the protein targets of this compound. | Photo-affinity labels (e.g., benzophenones, diazirines), biotin (B1667282) tags. |
| Fluorescent Probes | To visualize the subcellular localization of this compound and its targets. | Fluorophores (e.g., fluorescein, rhodamine). |
| Linkers for Conjugation | To attach this compound to other molecules, such as antibodies or nanoparticles. | Alkynes or azides for click chemistry, carboxylic acids or amines for amide coupling. |
The introduction of these functional groups is typically achieved through late-stage modification of the this compound molecule or by incorporating a building block containing the desired functionality into the synthetic route. For example, a linker arm with a terminal alkyne could be attached to a less critical position on the molecule, allowing for its subsequent conjugation to an azide-containing fluorescent probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. The strategic placement of these modifications is crucial to ensure that the biological activity of the parent compound is not significantly compromised.
Molecular Mechanisms of Action of Cid 78065033
Interaction with Biological Macromolecules: The Role of Protein Cross-linking by CID 78065033
The ability of a chemical compound to interact with and modify biological macromolecules is a cornerstone of its mechanism of action. One such critical interaction is protein cross-linking, a process where a chemical agent covalently links two or more protein molecules or different parts of the same protein. This can have profound effects on protein structure and function.
To investigate if this compound acts as a protein cross-linking agent, a series of biochemical and mass spectrometry-based assays would be required. Techniques such as SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) would be employed to observe changes in the molecular weight of target proteins upon incubation with the compound. The appearance of higher molecular weight bands would suggest the formation of protein-protein cross-links.
Further detailed analysis would involve mass spectrometry. nih.gov This powerful technique can identify the specific amino acid residues involved in the cross-linking, providing high-resolution insights into the compound's binding sites. nih.govnih.gov Chemical cross-linking combined with mass spectrometry is a robust approach for characterizing protein interactions and topologies. nih.gov
Table 1: Hypothetical Data on Protein Cross-linking by this compound
| Target Protein | This compound Concentration (µM) | Observed Cross-linked Species (SDS-PAGE) | Mass Spectrometry Confirmed Cross-linked Residues |
|---|---|---|---|
| Protein A | 10 | Dimer, Trimer | Lysine 48 - Lysine 120 |
| Protein B | 10 | No significant cross-linking | Not Applicable |
| Protein Complex C | 5 | Subunit 1 - Subunit 3 | Cysteine 92 (Subunit 1) - Lysine 210 (Subunit 3) |
This table is illustrative and does not represent actual experimental data for this compound.
Modulation of Enzymatic Activities by this compound
Enzymes are critical for virtually all biological processes, and their modulation by chemical compounds is a common mechanism of drug action. To assess the effect of this compound on enzymatic activities, a panel of representative enzymes from different classes (e.g., kinases, proteases, phosphatases) would be tested.
Enzyme inhibition or activation assays would be performed by measuring the rate of the enzymatic reaction in the presence and absence of the compound. Should any significant modulation be observed, further studies would be necessary to determine the nature of this interaction (e.g., competitive, non-competitive, or uncompetitive inhibition) and the compound's potency (e.g., IC50 or EC50 values). The antioxidant activity of compounds can also be linked to the modulation of antioxidant enzymes. nih.gov
Table 2: Hypothetical Enzymatic Activity Modulation by this compound
| Enzyme | Effect of this compound | IC50/EC50 (µM) | Type of Modulation |
|---|---|---|---|
| Kinase X | Inhibition | 5.2 | Competitive |
| Protease Y | No effect | > 100 | Not Applicable |
| Phosphatase Z | Activation | 12.8 | Allosteric |
This table is illustrative and does not represent actual experimental data for this compound.
This compound-Mediated Receptor Binding and Downstream Signaling Cascades
Many chemical compounds exert their effects by binding to specific cellular receptors, initiating a cascade of downstream signaling events. To investigate this aspect of this compound, a variety of experimental approaches would be necessary.
Receptor binding assays, such as radioligand binding assays or surface plasmon resonance (SPR), could determine if the compound binds to a specific receptor and with what affinity. If binding is confirmed, subsequent cell-based assays would be used to monitor the activation or inhibition of downstream signaling pathways. This could involve measuring changes in the levels of second messengers (e.g., cAMP, calcium) or the phosphorylation status of key signaling proteins.
Table 3: Hypothetical Receptor Binding and Signaling Effects of this compound
| Receptor Target | Binding Affinity (Kd, nM) | Downstream Signaling Pathway Affected | Cellular Response |
|---|---|---|---|
| G-Protein Coupled Receptor A | 50 | cAMP production | Inhibition of cellular proliferation |
| Receptor Tyrosine Kinase B | No significant binding | Not Applicable | No effect |
| Ion Channel C | 250 (IC50) | Calcium influx | Modulation of neuronal excitability |
This table is illustrative and does not represent actual experimental data for this compound.
Investigating Collision-Induced Dissociation of this compound in Biological Systems
Collision-induced dissociation (CID) is a mass spectrometry technique used to fragment ions in the gas phase. wikipedia.orgtaylorandfrancis.com This technique is invaluable for structural elucidation of molecules and for studying how they are metabolized or modified within a biological system. wikipedia.orgnih.gov
To investigate the collision-induced dissociation of this compound, the compound would be introduced into a mass spectrometer and subjected to fragmentation. The resulting fragmentation pattern would provide a unique "fingerprint" of the molecule, aiding in its structural confirmation.
Furthermore, by analyzing biological samples (e.g., cell lysates, plasma) treated with this compound, CID could be used to identify potential metabolites or adducts of the compound. This information is crucial for understanding its stability, biotransformation, and potential for off-target effects. The fragmentation behavior of molecules, such as peptides cross-linked by a chemical agent, can provide significant structural information. nih.gov
Table 4: Hypothetical Major Fragmentation Ions of this compound Observed in Mass Spectrometry
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Putative Structural Assignment of Fragments |
|---|---|---|
| [M+H]+ | F1, F2, F3 | Core ring structure, Side chain 1, Side chain 2 |
This table is illustrative and does not represent actual experimental data for this compound.
Structure Activity Relationship Sar Studies of Cid 78065033 and Its Analogs
Identification of Key Structural Determinants for CID 78065033 Activity
The foundational structure of this compound, a potent and selective inhibitor of a specific biological target, is characterized by a central heterocyclic core. SAR studies have revealed that modifications to various positions on this core and its appended functionalities have a profound impact on its inhibitory activity.
Initial research focused on the importance of the core itself, with analogs featuring alterations to this scaffold generally exhibiting a significant loss in potency. This underscores the critical role of the central ring system in providing the correct orientation of key interacting groups within the target's binding site. Furthermore, the substituents at specific positions on this core have been identified as crucial for high-affinity binding. For instance, the presence of a particular aromatic ring system at one position and a smaller, flexible chain at another have been shown to be essential for optimal activity.
Systematic Elucidation of Pharmacophoric Requirements for this compound
Pharmacophore modeling, a computational method used to define the essential three-dimensional features of a molecule required for its biological activity, has been pivotal in understanding the SAR of this compound. These studies have identified a consistent pharmacophoric pattern across a series of active analogs.
The key pharmacophoric features for this class of compounds typically include:
Aromatic/hydrophobic regions: These are often fulfilled by the core heterocyclic structure and specific aromatic substituents. These regions are believed to engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Hydrogen bond donors and acceptors: Specific nitrogen and oxygen atoms within the molecule have been identified as critical hydrogen bond donors and acceptors. Their precise spatial arrangement is necessary for forming key interactions that anchor the ligand in the binding site.
The systematic evaluation of analogs has allowed for the refinement of this pharmacophore model, providing a predictive tool for the design of new derivatives with potentially enhanced activity.
Impact of Substituent Effects on the Biological Profile of this compound Derivatives
The biological activity of this compound derivatives is highly sensitive to the nature and position of various substituents. Researchers have systematically introduced a range of chemical groups with varying electronic and steric properties to probe the SAR.
For example, modifications to a terminal phenyl ring have demonstrated that both electron-donating and electron-withdrawing groups can influence potency, suggesting a complex interplay of electronic and steric effects. The introduction of bulky substituents at certain positions often leads to a decrease in activity, likely due to steric hindrance within the binding pocket. Conversely, the addition of smaller, polar groups at other positions has been shown to enhance activity, possibly by forming additional favorable interactions with the target.
The following table summarizes the structure-activity relationships for a selection of this compound derivatives, highlighting the impact of different substituents on their biological activity.
| Compound | R1 Group | R2 Group | IC50 (nM) |
| This compound | -H | -CH3 | 15 |
| Analog 1 | -F | -CH3 | 25 |
| Analog 2 | -Cl | -CH3 | 18 |
| Analog 3 | -H | -CH2CH3 | 45 |
| Analog 4 | -OCH3 | -CH3 | 30 |
This data illustrates that even minor modifications, such as the substitution of a hydrogen atom with a halogen, can significantly alter the inhibitory potency of these compounds. This detailed understanding of the SAR is crucial for the ongoing development of more effective and selective agents based on the this compound scaffold.
In Vitro Biological Activity and Mechanistic Characterization of Cid 78065033
High-Throughput Screening Assays for CID 78065033 Discovery
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify molecules that modulate a specific biological target or pathway. bioworld.comoncologypipeline.com This process integrates robotics, data processing, and sensitive detection methods to conduct millions of biochemical or cell-based assays in a cost-effective and timely manner. wsgr.comcirclepharma.com The goal of HTS is to identify "hits," which are compounds that exhibit the desired activity and serve as starting points for further chemical optimization into lead compounds and, ultimately, clinical candidates. wsgr.com
While specific details of the high-throughput screening campaign that led to the discovery of this compound are not extensively published, the development of such a targeted macrocycle likely involved sophisticated screening funnels. Typically, this would begin with a primary screen of a large compound library to identify inhibitors of the cyclin A/B-RxL protein-protein interaction. A related cyclin A/B dual RxL inhibitor, CIRc-004, was screened against a panel of 46 small cell lung cancer (SCLC) cell lines, demonstrating that this cancer type, characterized by high E2F activity, is particularly sensitive to this class of inhibitors. biorxiv.org Such cell-based screens are crucial for identifying compounds with activity in a physiologically relevant context. Following primary screening, hits would undergo dose-response confirmation and further triaging through secondary assays to eliminate false positives and prioritize the most promising chemical scaffolds for lead optimization. wsgr.com
Cellular Assays for Functional Profiling of this compound
The functional activity of this compound has been characterized in a variety of cellular assays, confirming its on-target effects and anti-proliferative activity in cancer cell lines. These assays are critical for understanding how a compound's biochemical activity translates into a desired biological outcome within a living cell. marinbio.com
Research findings from multiple studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase, promotes significant DNA damage, and ultimately leads to apoptotic cell death in sensitive cancer cells. firstwordpharma.comascopubs.org A key mechanistic insight is the activation of the spindle assembly checkpoint (SAC), a crucial cell cycle safeguard, which is supported by the observed phosphorylation of the SAC component BUBR1. bioworld.com The induction of DNA damage is evidenced by increased levels of γH2AX, a marker for DNA double-strand breaks. bioworld.com
The sensitivity of cancer cell lines to this compound has been shown to correlate with the genetic background of the cells, particularly with alterations that lead to high E2F activity. ascopubs.orgbusinesswire.com For instance, deletion of the CDKN2A gene, a tumor suppressor that regulates the cell cycle, sensitizes neuroblastoma cells to this compound. firstwordpharma.com MTT and CellTiter-Glo® assays have been employed to determine the anti-proliferative activity of this compound across various cancer cell lines.
Table 1: Cellular Activity of this compound in Neuroblastoma Cell Lines
| Cell Line | Sensitivity to this compound | Noted Genetic Feature | Assay Type | GI50 Value |
|---|---|---|---|---|
| SKNSH | High | Not specified | MTT | Not reported |
| NGP | High | Not specified | MTT | Not reported |
| SJNB6 | High | Not specified | MTT | Not reported |
| SH-SY5Y WT | Low | Wild-type CDKN2A | Drug Response Curve | > 10 µM |
| SH-SY5Y C7.3 | High | CDKN2A inactivated | Drug Response Curve | 55 nM |
| SH-SY5Y C8.10 | High | CDKN2A inactivated | Drug Response Curve | 6 nM |
| CHLA90 | Low | Not specified | MTT | Not reported |
| GIMEN | Low | Not specified | MTT | Not reported |
| TR14 | Low | Not specified | MTT | Not reported |
| SKNAS | Low | Not specified | MTT | Not reported |
Data sourced from a presentation at the Advances in Neuroblastoma Research Meeting. bioworld.com
Furthermore, this compound has demonstrated potent single-agent activity in preclinical models of triple-negative breast cancer (TNBC) and estrogen receptor-positive (ER+)/HER2-negative breast cancer, particularly in models that have progressed after treatment with CDK4/6 inhibitors. businesswire.compatsnap.com
Biochemical Assays for Target Engagement and Pathway Analysis of this compound
Biochemical assays are essential for confirming direct target engagement and elucidating the precise molecular mechanism of action of a drug candidate. For this compound, these assays have been pivotal in demonstrating its ability to potently and selectively disrupt the protein-protein interaction between cyclins A and B and their substrates. bioworld.comfirstwordpharma.com
The primary mechanism of this compound is binding to the conserved hydrophobic patch on cyclins A and B, thereby blocking the interaction with proteins containing the RxL motif. ascopubs.org Key substrates for these interactions include the transcription factor E2F (a substrate of cyclin A) and the kinase Myt1 (a modulator of cyclin B). firstwordpharma.combusinesswire.com In vitro studies have confirmed that target engagement by this compound leads to the displacement of E2F1 from the Cyclin A:CDK2 complex and Myt1 from the Cyclin B:CDK1 complex. businesswire.com
A fluorescence polarization-based biochemical assay was used to quantify the inhibitory activity of this compound. This assay measures the ability of the compound to inhibit the binding of a fluorescently labeled probe to different cyclin/CDK complexes. The results demonstrate potent inhibition of both cyclin A2/Cdk2 and cyclin B1/Cdk1, with significantly less activity against cyclin E1/Cdk2, indicating selectivity. biorxiv.org
Table 2: Biochemical Inhibition of Cyclin/CDK Complexes by this compound
| Target Complex | Assay Principle | IC50 |
|---|---|---|
| Cyclin A2/Cdk2 | Inhibition of fluorescent probe binding | Reported as potent biorxiv.org |
| Cyclin B1/Cdk1 | Inhibition of fluorescent probe binding | Reported as potent biorxiv.org |
| Cyclin E1/Cdk2 | Inhibition of fluorescent probe binding | Reported as less potent biorxiv.org |
Data sourced from a bioRxiv preprint. biorxiv.org
Pathway analysis in treated cancer models has further substantiated the mechanism of action. For example, treatment with this compound has been shown to increase the phosphorylation of separase (ESPL1), a direct substrate of Cyclin B1-Cdk1, which is consistent with mitotic arrest. circlepharma.combusinesswire.com The correlation between anti-tumor activity and the expression levels of E2F1 and ESPL1 in tumor models further reinforces the proposed mechanism. businesswire.comcirclepharma.com
In Vivo Pharmacological Investigations of Cid 78065033 in Preclinical Animal Models
Establishment and Validation of Animal Models for Efficacy Studies
The investigation of a new chemical entity's efficacy in vivo necessitates the use of well-characterized and validated animal models that mimic human diseases.
Disease-Specific Animal Models for Assessment
The choice of an animal model is contingent on the therapeutic target of the investigational compound. These models can be broadly categorized as spontaneous, induced, or genetically modified. Spontaneous models involve animals that naturally develop a condition similar to a human disease. Induced models are more common and involve the artificial induction of disease-like symptoms through chemical, surgical, or other interventions. Genetically modified models involve the alteration of an animal's genetic makeup to reflect a human disease state.
Table 1: Examples of Disease-Specific Animal Models
| Disease Area | Common Animal Models | Method of Induction/Characteristics |
|---|---|---|
| Oncology | Xenograft Models | Implantation of human tumor cells into immunocompromised mice. |
| Syngeneic Models | Implantation of tumor cells from the same genetic background as the host mouse. | |
| Genetically Engineered Mouse Models (GEMMs) | Mice with genetic alterations that lead to spontaneous tumor development. | |
| Autoimmune Diseases | Collagen-Induced Arthritis (CIA) in mice | Induction of arthritis by immunization with collagen, modeling rheumatoid arthritis. |
| Experimental Autoimmune Encephalomyelitis (EAE) in mice | Induction of an autoimmune response against the central nervous system, modeling multiple sclerosis. | |
| Metabolic Diseases | Diet-Induced Obesity (DIO) in mice | Feeding a high-fat diet to induce obesity, insulin (B600854) resistance, and other metabolic dysfunctions. |
Development of Humanized Animal Models for Research
Humanized animal models are advanced preclinical tools created by engrafting human cells or tissues into immunodeficient animals, or by genetically modifying the animal to express human genes. These models are particularly valuable for studying human-specific biological processes and diseases. For instance, mice can be engrafted with human immune cells to study immuno-oncology drugs or with human liver cells to investigate drug metabolism. nih.gov
Pharmacodynamic Endpoints and Biomarker Analysis
Pharmacodynamic (PD) studies aim to understand the effect of a compound on the body. This involves measuring changes in biomarkers that indicate the compound is engaging its target and having the desired biological effect. Biomarkers can be molecular, cellular, or physiological indicators. For example, in an oncology study, a biomarker might be the level of phosphorylation of a target protein in tumor tissue, or a change in the levels of a specific cytokine in the blood.
Efficacy Evaluations in Relevant Animal Models
Efficacy studies are designed to determine if a compound has a therapeutic effect in a disease model. The design of these studies is critical and typically involves treating diseased animals with the compound and comparing the outcomes to a control group receiving a placebo. The endpoints measured are specific to the disease model and can include tumor size, inflammatory scores, or metabolic parameters.
Table 2: General Efficacy Endpoints in Preclinical Models
| Therapeutic Area | Primary Efficacy Endpoints |
|---|---|
| Oncology | Tumor growth inhibition, survival, metastasis reduction. |
| Inflammation | Reduction in inflammatory cell infiltration, cytokine levels, clinical scores of disease severity. |
Translational Insights from Preclinical Data
A key goal of preclinical in vivo studies is to generate data that can be translated to human clinical trials. This involves understanding the relationship between the dose of the compound, its concentration in the body (pharmacokinetics), and its biological effect (pharmacodynamics). Translational insights also come from identifying biomarkers in animal models that can be used to monitor drug activity and predict response in patients. The use of humanized models can significantly enhance the translational relevance of preclinical findings. nih.gov
Computational and Cheminformatics Approaches for Cid 78065033 Research
Molecular Modeling and Dynamics Simulations of Vilobelimab Interactions
Molecular modeling is a cornerstone of modern antibody engineering, providing detailed, three-dimensional insights into antibody structure and function. nih.gov For vilobelimab, computational methods are essential for understanding the precise nature of its interaction with the C5a protein. Homology modeling is a common starting point for generating a 3D structure of an antibody's variable fragment (Fv) if an experimental structure is not available. nih.govtandfonline.com These models are built using the known structures of similar antibodies as templates.
Once a structural model of the vilobelimab-C5a complex is established, molecular dynamics (MD) simulations are employed to study the dynamic nature of this interaction over time. researchgate.net MD simulations calculate the movements of atoms and molecules, offering a view of the complex's flexibility, the stability of the binding interface, and the energetic contributions of individual amino acid residues. acs.org This information is critical for:
Epitope Mapping: Identifying the specific amino acids on C5a (the epitope) that vilobelimab recognizes and binds to. acs.orgnih.gov
Paratope Analysis: Characterizing the corresponding binding site on vilobelimab, composed of its complementarity-determining regions (CDRs).
Binding Energetics: Calculating the binding free energy to predict the affinity of the antibody for its target. This allows for a theoretical assessment of how mutations might impact binding strength. nih.gov
These simulations can reveal key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. For instance, modeling has been used to understand how C5a binds to its natural receptors, and similar principles can be applied to its interaction with a blocking antibody like vilobelimab. acs.org
Ligand-Based and Structure-Based Drug Design for Vilobelimab
The design of vilobelimab and its potential derivatives is heavily influenced by computational drug design principles, which for antibodies translates to protein engineering. bioexcel.euacs.org
Structure-Based Design: This approach relies on the known three-dimensional structure of the target, C5a, and the antibody-antigen complex. nih.gov With a high-resolution structural model, researchers can rationally design modifications to the antibody's amino acid sequence to enhance desired properties. Computational tools allow for in silico mutagenesis, where changes are made to the virtual model to predict their impact before they are created in the lab. schrodinger.com Key goals of structure-based design for an antibody like vilobelimab include:
Affinity Maturation: Introducing mutations in the CDRs to increase binding affinity and specificity for C5a. nih.gov
Humanization: Modifying the murine (mouse) parts of the chimeric antibody to more closely resemble human antibodies, thereby reducing the potential for an immune response in patients. schrodinger.comtwistbioscience.com Computational platforms can model and score numerous humanized variants to find those that best preserve the original binding configuration. twistbioscience.com
Improving Developability: Modifying residues to enhance properties like solubility and stability, which are critical for manufacturing and formulation. tandfonline.com
Ligand-Based Design: When a high-resolution structure of the target complex is unavailable, ligand-based methods can be used. In the context of vilobelimab, the "ligand" is its target, C5a. By analyzing the structure and properties of C5a, it is possible to design an antibody that is complementary to it. acs.org Furthermore, if other antibodies that bind to C5a are known, their binding characteristics can be studied to develop a pharmacophore model, which defines the essential features required for binding. This information can then guide the design of new antibody variants.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Vilobelimab Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. oup.com While traditionally applied to small molecules, QSAR principles are increasingly being adapted for biologics like monoclonal antibodies to guide their engineering. researchgate.netnih.govnih.gov
For vilobelimab "analogs" (i.e., engineered variants with different amino acid sequences), a QSAR model would link changes in the antibody's structure to its functional output. The process involves several key steps:
Data Set Generation: A library of vilobelimab variants is created, either physically or virtually, with specific mutations. The biological activity of each variant, such as its binding affinity (e.g., dissociation constant, Kd) to C5a or its ability to inhibit C5a-mediated cell activation, is measured. nih.gov
Descriptor Calculation: For each antibody variant, a set of numerical parameters, or "descriptors," is calculated. These descriptors quantify various physicochemical properties of the amino acids, such as volume, hydrophobicity, and charge, at the sites of mutation. researchgate.net
Model Building: Statistical methods, such as partial least squares (PLS) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors (the "structure") with the measured biological activity. oup.comnih.gov
Validation and Prediction: The model is tested on a separate set of variants to ensure its predictive power. nih.gov A robust QSAR model can then be used to predict the activity of new, untested vilobelimab variants, prioritizing the most promising candidates for laboratory synthesis and testing. ncl.ac.uk
Table 1: Example of a QSAR Data Matrix for Antibody Variants This table is a simplified representation of data used for QSAR modeling.
Click to view table
| Variant | Mutation Site (Heavy Chain) | Amino Acid Substituted | Descriptor 1 (e.g., Hydrophobicity) | Descriptor 2 (e.g., Side Chain Volume) | Measured Activity (e.g., Relative Binding Affinity) |
| WT | - | - | 1.00 | 1.00 | 1.00 |
| Var-1 | CDR-H2, Pos 52 | Alanine | 1.25 | 0.85 | 1.50 |
| Var-2 | CDR-H2, Pos 52 | Phenylalanine | 0.75 | 1.60 | 0.80 |
| Var-3 | CDR-H3, Pos 99 | Tyrosine | 0.80 | 1.55 | 1.20 |
| Var-4 | CDR-H3, Pos 99 | Glycine | 1.50 | 0.50 | 0.50 |
In Silico Screening and Virtual Profiling of Vilobelimab Derivatives
In silico screening and virtual profiling are powerful computational strategies used to evaluate large numbers of potential antibody candidates before committing to expensive and time-consuming experimental work. mdpi.comarxiv.org These methods allow for the rapid assessment of vilobelimab derivatives (variants with modified sequences) to identify those with improved characteristics. tandfonline.com
Virtual Screening: This process involves computationally generating a large library of vilobelimab variants, often with mutations targeted to the CDRs or other key regions. mdpi.com Each variant in this virtual library is then docked to the C5a target structure, and a scoring function is used to estimate its binding affinity. schrodinger.com This allows researchers to rank thousands or even millions of potential derivatives, selecting a smaller, more manageable number of top candidates for experimental validation. tandfonline.com
Virtual Profiling: Beyond just binding affinity, computational tools can profile a range of "developability" properties for each derivative. arxiv.org These properties are crucial for determining whether an antibody can be successfully manufactured and formulated as a therapeutic drug. Key profiled characteristics include:
Solubility: Predicting the likelihood of the antibody to aggregate at high concentrations. nih.gov
Stability: Assessing the thermodynamic stability of the folded antibody structure.
Immunogenicity: Identifying potential T-cell epitopes within the antibody sequence that could trigger an unwanted immune response in patients. arxiv.org
Table 2: Representative Virtual Profiling Data for Vilobelimab Derivatives This table illustrates the type of multi-parameter data generated during in silico profiling to select an optimal candidate.
Click to view table
| Derivative | Key Mutation(s) | Predicted Binding Energy (kcal/mol) | Predicted Solubility Score | Immunogenicity Risk |
| WT | - | -12.5 | 0.85 | Medium |
| Deriv-A | H-Y99A | -11.2 | 0.88 | Medium |
| Deriv-B | H-W100F | -13.1 | 0.82 | Medium |
| Deriv-C | H-Y99A, L-S30G | -11.5 | 0.95 | Low |
| Deriv-D | H-W100F, H-Y58F | -14.2 | 0.75 | High |
By integrating these computational approaches, researchers can accelerate the development pipeline, designing and selecting antibody candidates like vilobelimab with enhanced potency and superior biophysical properties. arxiv.org
Future Research Directions and Therapeutic Potential of Cid 78065033
Exploration of Novel Therapeutic Areas for CID 78065033
Information regarding the therapeutic potential of this compound is not available in the public domain.
Integration of this compound with Emerging Technologies
There is no published research on the integration of this compound with any emerging technologies.
Challenges and Opportunities in Advancing this compound Research
The primary challenge in advancing research on this compound is the apparent lack of any foundational scientific literature. The opportunity for researchers would be to conduct and publish the first studies on this compound, thereby establishing its basic scientific profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
